N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide is a complex organic compound characterized by its unique structural components, including a pyridine ring, a thiophene ring, and an oxolane ring
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(14-5-3-9-21-14)16(19)18-13-6-8-20-15(13)12-4-2-7-17-10-12/h2-5,7,9-11,13,15H,6,8H2,1H3,(H,18,19)/t11?,13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTDLOIDPIJXMX-RDNFXGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC2CCOC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CS1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the oxolane intermediate.
Formation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the thiophene and an amine derivative of the oxolane-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring and electrophilic substitutions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine and thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the pyridine ring may interact with enzyme active sites, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-furan-2-ylpropanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-benzylpropanamide: Contains a benzyl group instead of a thiophene ring.
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-pyridin-2-ylpropanamide: Features an additional pyridine ring.
Uniqueness
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylpropanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
